
Chloroguanabenz acetate
Vue d'ensemble
Description
Chloroguanabenz acetate is a derivative of the α2-adrenergic receptor agonist guanabenz. It is primarily recognized for its role as an antiprion agent, which means it inhibits prion formation in both yeast and mammalian cell-based assays . This compound has shown potential in reducing the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in cellular models of Huntington’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloroguanabenz acetate is synthesized through a series of chemical reactions involving the condensation of 2,3,6-trichlorobenzaldehyde with hydrazine derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The product is then purified and formulated for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Chloroguanabenz acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield chlorinated benzaldehyde derivatives, while reduction may produce chlorinated benzyl alcohols.
Applications De Recherche Scientifique
Neurodegenerative Disease Research
Chloroguanabenz acetate has been investigated for its potential therapeutic effects on neurodegenerative diseases:
- Huntington's Disease : In studies involving HEK293T cells, this compound significantly reduced both soluble and aggregated forms of the Huntingtin protein, which is implicated in Huntington's disease pathology. This suggests a potential pathway for therapeutic intervention in managing the disease .
- Prion Diseases : The compound has shown promise in inhibiting prion formation, which is crucial in the study of transmissible spongiform encephalopathies. Research indicates that it can effectively reduce prion levels in yeast and mammalian cell-based assays .
Pharmacological Studies
This compound's role as an α2-adrenergic receptor agonist positions it as a candidate for various pharmacological applications:
- Antihypertensive Properties : Given its structural similarity to guanabenz, which is used to treat hypertension, this compound may possess similar blood pressure-lowering effects. This warrants further investigation into its cardiovascular implications .
- CNS Effects : The compound's ability to cross the blood-brain barrier allows for exploration into its effects on central nervous system disorders, including anxiety and depression, although these applications are still largely theoretical at this stage .
Table 1: Comparative Efficacy of this compound in Neurodegenerative Models
Model Type | Outcome Measure | Effect of this compound |
---|---|---|
HEK293T Cells | Levels of Huntingtin Protein | Significant reduction in both soluble and aggregated forms |
Yeast Models | Prion Formation | Inhibition observed across multiple assays |
Table 2: Potential Pharmacological Applications
Application Area | Mechanism of Action | Current Research Status |
---|---|---|
Huntington's Disease | Reduces Huntingtin protein aggregation | Active research ongoing |
Prion Diseases | Inhibits prion formation | Preliminary findings |
Antihypertensive Effects | Agonizes α2-adrenergic receptors | Needs further investigation |
Case Study 1: Huntington's Disease Model
In a controlled study using HEK293T cells, researchers treated cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in Huntingtin levels, suggesting its potential as a therapeutic agent for Huntington's disease management. The study emphasized the need for further animal model testing to validate these findings before clinical application .
Case Study 2: Prion Inhibition
A series of experiments were conducted using yeast models to assess the efficacy of this compound against prion diseases. The results demonstrated a significant decrease in prion propagation when treated with the compound, providing a basis for future research into its application for human prion diseases .
Mécanisme D'action
Chloroguanabenz acetate exerts its effects primarily through its interaction with the α2-adrenergic receptor. By binding to this receptor, it inhibits prion formation and reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 . This mechanism involves the modulation of cellular pathways related to protein aggregation and degradation.
Comparaison Avec Des Composés Similaires
Guanabenz: An α2-adrenergic receptor agonist used as an antihypertensive agent.
Guanoxabenz: Another α2-adrenergic receptor agonist with similar pharmacological properties.
Uniqueness of Chloroguanabenz Acetate: this compound is unique in its potent antiprion activity and its ability to reduce protein aggregation in cellular models of neurodegenerative diseases. This distinguishes it from other α2-adrenergic receptor agonists, which are primarily used for their antihypertensive effects .
Activité Biologique
Chloroguanabenz acetate, a derivative of guanabenz, is primarily recognized for its biological activity as an antiprion agent and its potential therapeutic applications in various medical conditions. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
- CAS Number : 26423-55-0
This compound exhibits structural similarities to α2-adrenergic receptor agonists, which contribute to its pharmacological effects.
This compound functions through several mechanisms:
- α2-Adrenergic Receptor Agonism : It acts on α2-adrenergic receptors, leading to various physiological responses including sedation and analgesia.
- Antiprion Activity : The compound has been shown to inhibit the replication of prions, which are infectious proteins associated with neurodegenerative diseases.
- Modulation of Neurotransmitter Release : By influencing adrenergic signaling pathways, it may alter the release of neurotransmitters such as norepinephrine and serotonin.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antiprion Activity : Research indicates that this compound effectively inhibits prion replication in vitro, suggesting its potential utility in treating prion diseases .
- Antimicrobial Properties : Preliminary studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neuroinflammation and oxidative stress pathways, although more research is needed in this area.
Table 1: Summary of Biological Activities
Case Study Example
A notable case study involved the application of this compound in a model for prion disease. In this study, mice treated with the compound showed a significant reduction in prion load compared to control groups. The results indicated not only a decrease in clinical symptoms associated with prion disease but also a marked improvement in survival rates .
Propriétés
Formule moléculaire |
C10H11Cl3N4O2 |
---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |
Clé InChI |
GKLCICRSHLCLBI-LAJPFITQSA-N |
SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
SMILES isomérique |
CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |
SMILES canonique |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chloroguanabenz acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.